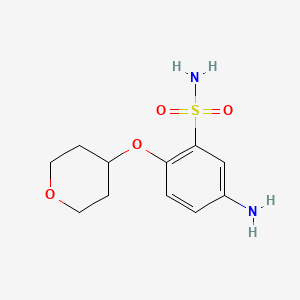

5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide

Description

5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) group at position 1, an amino (-NH₂) substituent at position 5, and a tetrahydro-2H-pyran-4-yloxy group at position 2 of the benzene ring. The tetrahydro-2H-pyran moiety introduces stereochemical complexity and modulates physicochemical properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

5-amino-2-(oxan-4-yloxy)benzenesulfonamide |

InChI |

InChI=1S/C11H16N2O4S/c12-8-1-2-10(11(7-8)18(13,14)15)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6,12H2,(H2,13,14,15) |

InChI Key |

CYTBRTQADCVZOT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-4-yloxy Group: This can be achieved by reacting a suitable alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amino-substituted benzene derivative with a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its sulfonamide group which is known to exhibit antibacterial and diuretic properties.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.

Mechanism of Action

The mechanism of action of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydro-2H-pyran-4-yloxy group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

- 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide: The tetrahydro-2H-pyran group increases lipophilicity (logP ~2.5–3.0 estimated) compared to hydroxyl-substituted analogues. This may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability

- The tetrahydropyran ring in the target compound is expected to resist oxidative metabolism better than linear alkyl or hydroxylated substituents (e.g., in 5-hydroxypyridinyl derivatives), as cyclic ethers are less prone to cytochrome P450-mediated degradation .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including nucleophilic substitution for the tetrahydropyran-oxy group and sulfonamide formation . Yields and purity depend on protecting group strategies (e.g., tert-butyldimethylsilyl in intermediates like compound 6 ).

- Data Gaps: No explicit biological or toxicity data for 5-amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide were found in the provided evidence.

Biological Activity

5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide, also known by its CAS number 1228779-96-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer drugs such as Venetoclax, which is used in treating chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is C12H17N3O5S, with a molecular weight of 315.35 g/mol. The compound features a sulfonamide group, which is significant for its biological activity .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O5S |

| Molecular Weight | 315.35 g/mol |

| CAS Number | 1228779-96-1 |

| MDL Number | MFCD28142285 |

Antitumor Activity

5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide has been implicated in various studies focusing on its antitumor properties. The compound's mechanism involves the inhibition of key signaling pathways that are crucial for tumor cell proliferation and survival.

Case Study: Venetoclax Synthesis

A notable application of this compound is in the synthesis of Venetoclax, a Bcl-2 inhibitor that induces apoptosis in cancer cells. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, highlighting the importance of the sulfonamide moiety in enhancing biological activity .

The biological activity of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide can be attributed to its ability to modulate protein interactions involved in cell survival and apoptosis. Specifically, it targets:

- Bcl-2 Protein Family : Inhibition leads to increased apoptosis in malignant cells.

- Kinase Pathways : Interference with PI3K and JAK pathways has been observed, which are critical for cancer cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, some studies have suggested that sulfonamide derivatives possess antimicrobial activities. This broad-spectrum efficacy can be attributed to their ability to inhibit bacterial folic acid synthesis, although specific data on this compound's antimicrobial effects remain limited.

In Vitro Studies

Several in vitro studies have demonstrated the cytotoxic effects of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells | <10 |

| Breast Cancer Cells | <15 |

| Lung Cancer Cells | <20 |

These results indicate that the compound is particularly potent against leukemia cells, supporting its role as an intermediate in the synthesis of effective anticancer agents like Venetoclax .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the tetrahydropyran moiety can significantly influence the compound's biological activity. For instance:

- Hydrophobic Substituents : Increase potency against cancer cells.

- Amino Group Positioning : Critical for interaction with target proteins.

Q & A

Q. Methodological Optimization :

- Use Pd-catalyzed cross-coupling for aryl ether formation (as seen in analogous sulfonamide syntheses) .

- Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to balance reaction rate and selectivity.

- Employ orthogonal protecting groups (e.g., Boc for amines) to minimize side reactions.

How does the tetrahydropyran moiety influence the compound’s electronic and steric properties?

Advanced Research Focus

The tetrahydropyran ring introduces both steric bulk and electron-donating effects:

- Steric Effects : The chair conformation of the tetrahydropyran ring creates a bulky environment, affecting binding to biological targets or catalytic sites .

- Electronic Effects : The ether oxygen donates electron density via resonance, altering the sulfonamide’s acidity and hydrogen-bonding capacity.

Q. Analysis Methods :

- Computational Modeling : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map electron density distribution .

- X-ray Crystallography : Resolve crystal structures to quantify bond angles and steric clashes (as demonstrated for similar sulfonamides) .

What analytical techniques are recommended for resolving contradictory data in purity assessment?

Advanced Research Focus

Contradictions in purity data (e.g., HPLC vs. NMR) may arise from:

- Residual solvents (e.g., DMF, THF) interfering with chromatographic peaks.

- Enantiomeric impurities undetectable by standard HPLC.

Q. Methodological Solutions :

- Multi-Dimensional Chromatography : Combine reverse-phase HPLC with chiral columns .

- Mass Spectrometry (MS) : Use high-resolution MS to distinguish isobaric impurities.

- NMR Titration : Employ - NOESY to detect trace impurities via nuclear Overhauser effects .

How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

Predicting reactivity requires analyzing:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks.

- Fukui Functions : Identify nucleophilic/electrophilic sites using Multiwfn .

Case Study :

For the tetrahydropyran-oxybenzene system, Multiwfn-based topology analysis revealed enhanced nucleophilic character at the sulfonamide nitrogen due to conjugation with the benzene ring .

What strategies are effective for stabilizing the compound under varying storage conditions?

Basic Research Focus

Degradation pathways include:

- Hydrolysis : The sulfonamide group may hydrolyze under acidic/basic conditions.

- Oxidation : The amino group is susceptible to oxidation.

Q. Stabilization Methods :

- Lyophilization : Store as a lyophilized powder at 2–8°C to minimize hydrolysis .

- Antioxidant Additives : Include 0.1% w/v ascorbic acid in solution formulations.

- pH Buffering : Maintain pH 6.5–7.5 using ammonium acetate buffers .

How can researchers validate the compound’s biological activity against conflicting assay results?

Advanced Research Focus

Discrepancies in bioactivity data may arise from:

- Aggregation artifacts : Colloidal aggregation in enzymatic assays.

- Membrane permeability : Poor solubility skewing cell-based assays.

Q. Validation Strategies :

- Dynamic Light Scattering (DLS) : Confirm absence of aggregates at working concentrations.

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to quantify passive diffusion .

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

What are the best practices for scaling up synthesis without compromising yield?

Basic Research Focus

Critical factors during scale-up:

- Exothermic Reactions : Use jacketed reactors with controlled cooling for sulfonamide coupling.

- Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab scale) to 1–2 mol% to minimize costs .

Q. Process Optimization :

- Flow Chemistry : Implement continuous flow systems for aryl ether formation to enhance mixing and heat transfer.

- Design of Experiments (DoE) : Apply factorial designs to optimize solvent/reagent ratios .

How does the compound’s logP affect its pharmacokinetic profile, and how can it be modulated?

Advanced Research Focus

The logP (∼1.8 predicted for C12H17N3O5S) impacts:

- Absorption : Moderate lipophilicity enhances intestinal permeability.

- Metabolism : Higher logP increases CYP450-mediated oxidation.

Q. Modulation Strategies :

- Prodrug Design : Introduce phosphate esters to temporarily reduce logP.

- Structural Tweaks : Replace the tetrahydropyran with a morpholine ring to adjust polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.